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Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous

sources of DNA damage. To counter this, cells have evolved a complex and sophisticated

network of pathways collectively known as the DNA Damage Response (DDR). A key aspect of

the DDR is the dynamic modification of chromatin structure to allow for the detection of lesions

and the recruitment of repair factors. Cat Eye Syndrome Chromosome Region Candidate 2

(CECR2) has emerged as a critical player in this process. This technical guide provides an in-

depth overview of the role of CECR2 in the DNA damage response, summarizing key

quantitative data, detailing relevant experimental protocols, and visualizing associated

signaling pathways.

Core Function of CECR2 in the DNA Damage
Response
CECR2 is a bromodomain-containing protein that functions as a regulatory subunit of the ATP-

dependent chromatin remodeling complex, CERF (CECR2-containing Remodeling Factor).

This complex is a member of the ISWI (Imitation Switch) family of chromatin remodelers. The

primary role of CECR2 in the DDR is to recognize and bind to acetylated histones at sites of

DNA damage, thereby facilitating chromatin remodeling and promoting the recruitment of

downstream repair factors.[1][2][3][4][5]
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Key functions of CECR2 in the DDR include:

Recognition of Acetylated Histones: The bromodomain of CECR2 specifically binds to

acetylated lysine residues on histone tails, with a preference for multi-acetylated histones.[6]

[7] This interaction is a crucial early step in the recruitment of the CERF complex to sites of

DNA damage.

Chromatin Remodeling: As part of the CERF complex, which includes the ATPase subunits

SNF2L (SMARCA1) or SNF2H (SMARCA5), CECR2 utilizes the energy from ATP hydrolysis

to alter nucleosome positioning.[2][5][8] This remodeling activity is thought to create a more

open and accessible chromatin environment, facilitating the access of DNA repair proteins to

the damaged DNA.

Facilitation of γ-H2AX and 53BP1 Foci Formation: Experimental evidence has shown that

CECR2 is important for the formation of γ-H2AX and 53BP1 foci at sites of double-strand

breaks (DSBs).[8][9] These foci are critical platforms for the assembly of DNA repair

machinery.

Quantitative Data on CECR2 Function
The following tables summarize key quantitative data from studies investigating the

biochemical and cellular functions of CECR2 in the DNA damage response.

Table 1: Binding Affinity of CECR2 Bromodomain to Acetylated Ligands
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Ligand
Binding Affinity
(KD) in μM

Stoichiometry (N)
Experimental
Method

Histone Peptides

H4K8ac 15.4 ± 1.9 1.1 ± 0.1
Isothermal Titration

Calorimetry (ITC)

H4K5acK12acK16ac 21.1 ± 1.3 1.0 ± 0.1
Isothermal Titration

Calorimetry (ITC)

H4K8acK12acK16ac 19.9 ± 1.2 1.0 ± 0.1
Isothermal Titration

Calorimetry (ITC)

H4Tetraac 1.6 ± 0.2 1.0 ± 0.1
Isothermal Titration

Calorimetry (ITC)

Non-Histone Peptide

Acetylated RelA

(K310ac)
112.3 ± 4.2 1.2 ± 0.2

Isothermal Titration

Calorimetry (ITC)

Data sourced from reference[6].

Table 2: Effect of CECR2 Knockdown on DNA Damage Foci Formation
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Cell Line Treatment Target
Effect of
CECR2
Knockdown

Quantitative
Change

Experiment
al Method

293T
5 Gy Ionizing

Radiation
γ-H2AX foci

Significant

reduction in

foci formation

~50%

reduction in

the average

number of

foci per cell

Immunofluore

scence

Microscopy

293T
5 Gy Ionizing

Radiation
53BP1 foci

Significant

reduction in

foci formation

~60%

reduction in

the average

number of

foci per cell

Immunofluore

scence

Microscopy

Data extrapolated from graphical representations in reference[8][9].

Signaling Pathways Involving CECR2 in the DNA
Damage Response
CECR2 is integrated into the broader DDR signaling network. Upon the induction of DNA

double-strand breaks, sensor kinases such as ATM and ATR are activated, initiating a cascade

of phosphorylation events.[8][10][11][12] CECR2's role appears to be downstream of the initial

damage sensing, where it acts as a crucial effector of chromatin remodeling.
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CECR2-mediated chromatin remodeling in the DNA damage response.
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In addition to its role in the canonical DDR pathways, CECR2 has been implicated in the NF-κB

signaling pathway, particularly in the context of cancer metastasis.[10][13] CECR2 can interact

with the acetylated RelA subunit of NF-κB, promoting the expression of genes involved in

inflammation and immune suppression.[6] This suggests a potential crosstalk between the DNA

damage response and inflammatory signaling mediated by CECR2.
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Crosstalk between CECR2 and the NF-κB pathway.
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of

CECR2's role in the DNA damage response.

Immunofluorescence Staining for γ-H2AX and 53BP1
Foci
This protocol is adapted from established methods for visualizing DNA damage foci.[9][13][14]

Objective: To visualize and quantify the formation of γ-H2AX and 53BP1 foci in response to

DNA damage, and to assess the impact of CECR2 depletion on this process.

Materials:

Cells grown on coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer: 0.2-0.5% Triton X-100 in PBS

Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

Primary antibodies:

Rabbit anti-γ-H2AX (Ser139)

Mouse anti-53BP1

Secondary antibodies:

Alexa Fluor 488-conjugated anti-rabbit IgG

Alexa Fluor 594-conjugated anti-mouse IgG

DAPI (4',6-diamidino-2-phenylindole) solution
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Antifade mounting medium

Fluorescence microscope

Procedure:

Cell Culture and Treatment:

Seed cells on sterile glass coverslips in a culture dish and allow them to adhere overnight.

If applicable, transfect cells with CECR2-specific siRNA or a non-targeting control siRNA

and incubate for 48-72 hours.

Induce DNA damage by treating cells with an appropriate agent (e.g., 5 Gy of ionizing

radiation) and allow for recovery for the desired time (e.g., 1 hour).

Fixation and Permeabilization:

Wash the cells twice with ice-cold PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking and Antibody Incubation:

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at

room temperature.

Dilute the primary antibodies (anti-γ-H2AX and anti-53BP1) in blocking buffer according to

the manufacturer's recommendations.

Incubate the cells with the primary antibody solution overnight at 4°C in a humidified

chamber.
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Wash the cells three times with PBST for 5 minutes each.

Dilute the fluorescently labeled secondary antibodies in blocking buffer.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature,

protected from light.

Wash the cells three times with PBST for 5 minutes each.

Staining and Mounting:

Stain the cell nuclei by incubating with DAPI solution for 5 minutes at room temperature.

Wash the cells twice with PBS.

Mount the coverslips onto glass slides using antifade mounting medium.

Image Acquisition and Analysis:

Visualize the cells using a fluorescence microscope equipped with appropriate filters for

DAPI, Alexa Fluor 488, and Alexa Fluor 594.

Capture images of multiple fields of view for each experimental condition.

Quantify the number of γ-H2AX and 53BP1 foci per nucleus using image analysis software

such as ImageJ or CellProfiler.
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Immunofluorescence workflow for DNA damage foci analysis.
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Chromatin Immunoprecipitation (ChIP) followed by
qPCR
This protocol provides a general framework for performing ChIP-qPCR to investigate the

association of CECR2 with specific genomic loci in response to DNA damage.

Objective: To determine if CECR2 is enriched at specific DNA regions (e.g., promoters of DDR-

related genes) following DNA damage.

Materials:

Cultured cells

1% Formaldehyde in PBS

Glycine

Cell lysis buffer

Nuclear lysis buffer

ChIP dilution buffer

Sonicator

CECR2-specific antibody and control IgG

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

Proteinase K

Phenol:chloroform:isoamyl alcohol

Ethanol
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SYBR Green qPCR master mix

Primers for target and control genomic regions

Procedure:

Cross-linking and Chromatin Preparation:

Treat cells with a DNA damaging agent (e.g., etoposide) for the desired time.

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 10 minutes at room temperature.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Harvest and lyse the cells to isolate nuclei.

Lyse the nuclei and sonicate the chromatin to an average fragment size of 200-1000 bp.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G beads.

Incubate the chromatin with a CECR2-specific antibody or a control IgG overnight at 4°C.

Add Protein A/G beads to capture the antibody-chromatin complexes.

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specific binding.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads.

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

Treat with RNase A and Proteinase K to remove RNA and protein.

DNA Purification and qPCR:
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Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

Perform qPCR using primers specific for the genomic regions of interest and control

regions.

Calculate the enrichment of CECR2 at the target loci relative to the input and IgG controls.

Cell Treatment & Cross-linking
(Formaldehyde)

Chromatin Preparation
(Lysis & Sonication)

Immunoprecipitation
(CECR2 Ab or IgG)

Washing Steps

Elution & Reverse Cross-linking

DNA Purification

qPCR Analysis

Click to download full resolution via product page

Chromatin Immunoprecipitation (ChIP) workflow.
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Conclusion and Future Directions
CECR2 is a key chromatin remodeling factor that plays a significant role in the cellular

response to DNA double-strand breaks. Its ability to recognize acetylated histones and facilitate

the formation of a more accessible chromatin structure is crucial for the efficient recruitment of

downstream DNA repair proteins. The quantitative data and experimental protocols provided in

this guide offer a comprehensive resource for researchers in the field of DNA damage and

repair.

Future research should focus on further elucidating the precise molecular mechanisms by

which the CERF complex remodels chromatin at DNA damage sites. Investigating the potential

interplay between CECR2 and other DDR pathways, as well as its role in the choice between

different DNA repair pathways (NHEJ vs. HR), will be critical. Furthermore, given the link

between CECR2, NF-κB signaling, and cancer metastasis, exploring the therapeutic potential

of targeting the CECR2 bromodomain in combination with DNA damaging agents represents a

promising avenue for cancer drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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